molecular formula C16H22ClN3O5S B3561534 1-[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxamide

1-[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxamide

Cat. No.: B3561534
M. Wt: 403.9 g/mol
InChI Key: XKKHILDFFGEOTC-UHFFFAOYSA-N
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Description

1-[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxamide is a complex organic compound with the molecular formula C16H22ClN3O5S This compound is characterized by its unique structure, which includes a piperidine ring, a carboxamide group, and various substituents such as a chloro, methoxy, and methylsulfonyl group

Preparation Methods

The synthesis of 1-[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as cost-effectiveness and scalability.

Chemical Reactions Analysis

1-[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-[N-(5-chloro-2-methoxyphenyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[2-(5-chloro-2-methoxy-N-methylsulfonylanilino)acetyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O5S/c1-25-14-4-3-12(17)9-13(14)20(26(2,23)24)10-15(21)19-7-5-11(6-8-19)16(18)22/h3-4,9,11H,5-8,10H2,1-2H3,(H2,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKHILDFFGEOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N(CC(=O)N2CCC(CC2)C(=O)N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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